molecular formula C22H34ClNO2 B15145583 Guanfu base H

Guanfu base H

Cat. No.: B15145583
M. Wt: 380.0 g/mol
InChI Key: CTQGDDPQMCXQJW-NWDYWHSLSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Guanfu base H involves the extraction from the roots of Aconitum coreanum. The process typically includes the following steps:

    Extraction: The roots are dried and ground into a fine powder.

    Solvent Extraction: The powder is subjected to solvent extraction using a suitable solvent like ethanol or methanol.

    Purification: The extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

For industrial production, a high-pressure homogenate emulsification method is used. This involves:

Chemical Reactions Analysis

Types of Reactions

Guanfu base H undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .

Scientific Research Applications

Guanfu base H has a wide range of scientific research applications:

Mechanism of Action

Guanfu base H exerts its effects primarily by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanfu base H is unique due to its strong antimalarial activity and relatively low toxicity, making it a promising candidate for further pharmaceutical development .

Properties

Molecular Formula

C22H34ClNO2

Molecular Weight

380.0 g/mol

IUPAC Name

(1S,2S,4S,6R,7S,10R,11R)-13-(2-hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol;chloride

InChI

InChI=1S/C22H34NO2.ClH/c1-15-16-4-8-21(19(15)25)9-5-17-20(2)6-3-7-22(17,18(21)12-16)14-23(13-20)10-11-24;/h14,16-19,24-25H,1,3-13H2,2H3;1H/q+1;/p-1/t16-,17+,18+,19+,20-,21-,22-;/m0./s1

InChI Key

CTQGDDPQMCXQJW-NWDYWHSLSA-M

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)C=[N+](C2)CCO.[Cl-]

Canonical SMILES

CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=[N+](C2)CCO.[Cl-]

Origin of Product

United States

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